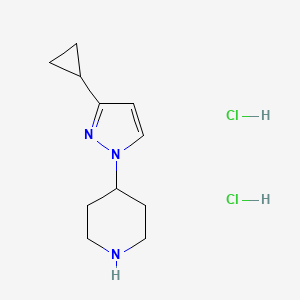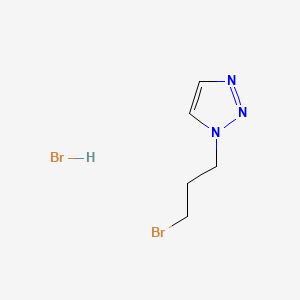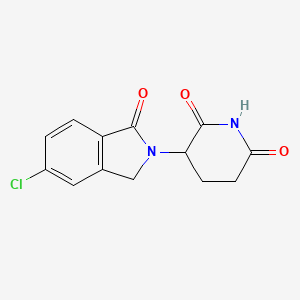![molecular formula C16H19F2NO2 B13460237 tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design, replacing more common structures to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .
Preparation Methods
The synthesis of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the difluoro and phenyl groups: These groups can be introduced through various substitution reactions, often using reagents such as difluorocarbene and phenyl lithium.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Chemical Reactions Analysis
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro or phenyl groups are replaced by other substituents.
Scientific Research Applications
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Mechanism of Action
The mechanism of action of tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The difluoro and phenyl groups further enhance its binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
tert-Butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound has an amino group instead of the difluoro and phenyl groups, leading to different chemical and biological properties.
tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate:
tert-Butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: This compound is similar but lacks the phenyl group, which affects its binding properties and biological activity.
The unique combination of the difluoro and phenyl groups in this compound makes it distinct from these similar compounds, offering unique advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C16H19F2NO2 |
|---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C16H19F2NO2/c1-13(2,3)21-12(20)19-15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
CDQXOBGAUUUXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)




![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)


![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)

